6-(pyrimidin-2-ylamino)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)hexanamide
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Overview
Description
- It contains a pyrimidine moiety (pyrimidin-2-ylamino) and a cycloheptathiadiazole ring system (5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl).
- The compound’s name reflects its specific arrangement of functional groups.
6-(pyrimidin-2-ylamino)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)hexanamide: is a complex organic compound with a unique structure.
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound may vary, researchers typically employ multistep organic synthesis.
Reaction Conditions: These involve coupling reactions, cyclizations, and functional group manipulations.
Industrial Production: Unfortunately, detailed industrial production methods are scarce due to the compound’s complexity.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: These depend on the specific reaction type. For example
Major Products: These depend on the reaction type and starting materials.
Scientific Research Applications
Biology: Investigating its interactions with biomolecules (e.g., enzymes, receptors).
Medicine: Assessing its pharmacological properties and potential therapeutic uses.
Industry: Exploring applications in materials science or catalysis.
Mechanism of Action
- The compound likely interacts with specific molecular targets (e.g., enzymes, receptors).
- Its effects may involve modulating biochemical pathways (e.g., signal transduction, metabolic processes).
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features (e.g., novel structural elements).
Similar Compounds: While I don’t have specific names, explore related pyrimidine-based compounds.
Remember that this compound’s detailed information might be limited due to its complexity and specialized research
Properties
Molecular Formula |
C18H25N5OS |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
6-(pyrimidin-2-ylamino)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)hexanamide |
InChI |
InChI=1S/C18H25N5OS/c24-16(10-5-2-6-11-19-17-20-12-7-13-21-17)23-18-22-14-8-3-1-4-9-15(14)25-18/h7,12-13H,1-6,8-11H2,(H,19,20,21)(H,22,23,24) |
InChI Key |
OLSBLJSRRPAXSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC(=N2)NC(=O)CCCCCNC3=NC=CC=N3 |
Origin of Product |
United States |
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